molecular formula C14H12O2 B1587343 4-(3-Methylphenyl)benzoic acid CAS No. 5728-33-6

4-(3-Methylphenyl)benzoic acid

Cat. No.: B1587343
CAS No.: 5728-33-6
M. Wt: 212.24 g/mol
InChI Key: CVFLWXCNPWFJEH-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)benzoic acid (CAS: 5004-45-5) is a biphenyl-substituted benzoic acid derivative with a carboxylic acid group at the para position of one benzene ring and a 3-methylphenyl substituent at the para position of the adjacent ring. Its systematic IUPAC name is 4-Carboxy-3′-methylbiphenyl, and it is also known as 3-(4-Carboxyphenyl)toluene . The compound’s structure combines aromatic hydrophobicity (due to the methyl group) with the acidic and hydrogen-bonding capabilities of the carboxylic acid moiety. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its biphenyl framework is advantageous for modulating molecular interactions .

Properties

IUPAC Name

4-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-3-2-4-13(9-10)11-5-7-12(8-6-11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFLWXCNPWFJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374920
Record name 4-(3-Methylphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-33-6
Record name 3′-Methyl[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5728-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methylphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Methyl-biphenyl-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 3-methylbiphenyl using strong oxidizing agents such as potassium permanganate or chromic acid . The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific derivative or application.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The physicochemical and biological properties of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 4-(3-Methylphenyl)benzoic acid with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Key Physicochemical Properties Bioactivity/Applications References
This compound Biphenyl core: COOH (C4), 3-CH₃ (C3') Moderate acidity (pKa ~4.2), high hydrophobicity (logP ~3.5) Drug intermediate, ligand in coordination chemistry
Benzoic acid C6H5COOH Higher acidity (pKa ~4.2), moderate solubility in water (~3.4 g/L) Preservative, precursor for esters and amides
4-Hydroxybenzoic acid COOH (C4), OH (C4) Increased acidity (pKa ~4.5) due to resonance stabilization Antimicrobial agent, food additive
Veratric acid 3,4-Dimethoxybenzoic acid Reduced acidity (pKa ~4.8), enhanced lipophilicity Antioxidant, metabolic studies
4-[(Phenylcarbamoyl)amino]benzoic acid COOH (C4), urea-linked phenyl Enhanced hydrogen-bonding capacity, moderate solubility Insecticidal activity (LC₅₀: 12–45 ppm)
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid COOH (C4), dihydroisoquinoline substituent High polarity, zwitterionic potential Butyrylcholinesterase inhibition (IC₅₀: 0.8–3.2 µM)

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (e.g., in veratric acid) decrease acidity but improve radical-scavenging activity, whereas electron-withdrawing groups (e.g., Cl in 4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl) benzoic acid ) enhance electrophilic reactivity for antimicrobial action .

Biological Activity

4-(3-Methylphenyl)benzoic acid, an aromatic carboxylic acid, is characterized by its unique chemical structure, which consists of two benzene rings connected by a carboxylic acid group. The presence of a methyl group at the meta position of one of the benzene rings suggests potential biological activities that merit exploration. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted its ability to disrupt bacterial cell membranes, which is a common mechanism for many antimicrobial agents. The compound's effectiveness against various bacterial strains suggests its potential utility in developing new antibiotics .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action could make it a candidate for treating conditions characterized by excessive inflammation .

Potential Therapeutic Applications

The structural similarity of this compound to known bioactive compounds positions it as a promising scaffold for drug development. Researchers are exploring its potential in treating various diseases, including cancer and inflammatory disorders. The compound's ability to interact with biological molecules suggests avenues for further investigation into its therapeutic efficacy .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Demonstrated effectiveness against multiple bacterial strains, disrupting cell membranes .
Anti-inflammatory Mechanism Inhibited pro-inflammatory cytokine production in vitro .
Drug Development Potential Investigated as a scaffold for synthesizing new therapeutic agents .

The biological activity of this compound may be attributed to its interaction with specific molecular targets. For antimicrobial effects, it likely disrupts bacterial membranes or inhibits key metabolic enzymes. In anti-inflammatory contexts, it may interfere with signaling pathways that regulate inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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